Indimitecan
Overview
Description
Indimitecan, also known as LMP776, is a non-camptothecin topoisomerase I inhibitor. It belongs to the indenoisoquinoline class of compounds and is currently under investigation for its potential anticancer properties. This compound is designed to overcome the limitations of traditional topoisomerase I inhibitors like irinotecan and topotecan, which include chemical instability, drug efflux, short half-life, and dose-limiting toxicities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indimitecan involves several key steps, starting from the preparation of an advanced synthetic intermediate. This intermediate is then subjected to various chemical reactions, including aromatic ring substitution with groups such as 2,3-dimethoxy-8,9-methylene-dioxy or 3-nitro groups . These substitutions significantly impact the compound’s antiproliferative and topoisomerase I inhibitory activities.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic strategy, involving the preparation of a common intermediate that is then modified through late-stage reactions to yield the final product. This approach allows for the efficient and cost-effective production of this compound and other related indenoisoquinoline compounds .
Chemical Reactions Analysis
Types of Reactions
Indimitecan undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups to enhance topoisomerase I inhibitory activity.
Reduction: Reduction of nitro groups to amines, which can alter the compound’s biological activity.
Substitution: Aromatic substitution reactions to introduce different functional groups that modulate the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: For introducing hydroxyl groups.
Reducing agents: For converting nitro groups to amines.
Substituting agents: For aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound with enhanced or modified biological activities. These derivatives are often tested for their efficacy as topoisomerase I inhibitors and their potential as anticancer agents .
Scientific Research Applications
Indimitecan has several scientific research applications, particularly in the field of cancer research. It is being investigated for its ability to selectively target cancer cells with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations . Additionally, this compound has shown synergy with PARP inhibitors like olaparib, making it a promising candidate for combination therapies .
Mechanism of Action
Indimitecan exerts its effects by inhibiting topoisomerase I, an enzyme responsible for relieving torsional strain in DNA during transcription and replication. By stabilizing the topoisomerase I-DNA cleavage complex, this compound prevents the religation of the cleaved DNA strand, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective in cancer cells with defective DNA repair pathways, making this compound a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Indotecan (LMP400): Another indenoisoquinoline topoisomerase I inhibitor with similar properties and applications.
LMP744: A related compound with enhanced metabolic stability and topoisomerase I inhibitory activity.
Uniqueness of Indimitecan
This compound is unique in its ability to selectively target cancer cells with specific genetic deficiencies, such as BRCA1 or BRCA2 mutations. This selectivity, combined with its synergy with PARP inhibitors, makes this compound a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
20-(3-imidazol-1-ylpropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c1-31-18-8-14-17(11-19(18)32-2)25(30)28(6-3-5-27-7-4-26-12-27)23-15-9-20-21(34-13-33-20)10-16(15)24(29)22(14)23/h4,7-12H,3,5-6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCILEJUNEYIABW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6C=CN=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238618 | |
Record name | Indimitecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915360-05-3 | |
Record name | Indimitecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915360053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indimitecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDIMITECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5T7S4HP8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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